molecular formula C18H26N2O4 B1384808 (S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate CAS No. 1002360-09-9

(S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate

Cat. No.: B1384808
CAS No.: 1002360-09-9
M. Wt: 334.4 g/mol
InChI Key: DPJNXCVNNCIYKQ-HNNXBMFYSA-N
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Description

(S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate, with CAS number 1002360-09-9, is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a benzyloxycarbonyl amino moiety, which are significant for its pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H26N2O4
  • Molecular Weight : 334.416 g/mol
  • Structure : The compound's structure includes a piperidine ring that is crucial for its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

  • Receptor Modulation : The compound has been studied for its interaction with various receptors, including muscarinic acetylcholine receptors, which play roles in cognitive function and memory. Activation of these receptors can lead to enhanced neuronal signaling and potentially aid in neurodegenerative conditions like Alzheimer's disease .
  • Anticancer Activity : Some studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds related to this structure have shown cytotoxic effects against specific cancer cell lines, suggesting a role in cancer therapy .
  • Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibition, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Biological Activity Data

Biological ActivityDescriptionReference
Anticancer PotentialInduces apoptosis in hypopharyngeal tumor cells
Cholinesterase InhibitionInhibits acetylcholinesterase activity
Receptor InteractionModulates M3 muscarinic receptors

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective effects of piperidine derivatives, this compound was shown to enhance neuronal survival in models of oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .
  • Cytotoxicity Against Cancer Cells : A comparative study evaluated several piperidine derivatives for their cytotoxic effects. The results indicated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents .
  • Cholinergic Activity : Research focusing on cholinergic drugs revealed that this compound could effectively inhibit cholinesterase, thereby increasing acetylcholine levels and improving cognitive functions in experimental models of Alzheimer's disease .

Properties

IUPAC Name

tert-butyl (3S)-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(12-20)19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJNXCVNNCIYKQ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650663
Record name tert-Butyl (3S)-3-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002360-09-9
Record name tert-Butyl (3S)-3-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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